Tiametonium
Description
Tiametonium Iodide (CAS 10433-71-3, molecular formula: C₁₂H₃₀I₂N₂S) is a quaternary ammonium compound classified as a cholinergic agent . It acts as a ganglionic blocker, inhibiting nicotinic acetylcholine receptors at autonomic ganglia, which contributes to its antihypertensive effects by reducing sympathetic tone . Structurally, it features a sulfur atom within its ammonium core, distinguishing it from other classical ganglionic blockers like hexamethonium or pentamethonium. Its iodine substituents enhance molecular stability and influence pharmacokinetic properties such as solubility and tissue distribution .
Properties
CAS No. |
742645-79-0 |
|---|---|
Molecular Formula |
C12H30N2S+2 |
Molecular Weight |
234.45 g/mol |
IUPAC Name |
ethyl-[2-[2-[ethyl(dimethyl)azaniumyl]ethylsulfanyl]ethyl]-dimethylazanium |
InChI |
InChI=1S/C12H30N2S/c1-7-13(3,4)9-11-15-12-10-14(5,6)8-2/h7-12H2,1-6H3/q+2 |
InChI Key |
DNGWFBRFKCEWOW-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](C)(C)CCSCC[N+](C)(C)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Differences :
- Iodine vs.
- Sulfur Inclusion : The sulfur atom in this compound may enhance metabolic stability or influence tissue penetration compared to purely hydrocarbon-based analogs .
Pharmacological and Clinical Comparisons
Efficacy and Selectivity
- This compound Iodide: Demonstrates prolonged duration of action due to iodine’s slower dissociation from receptors. It shows selectivity for autonomic ganglia over neuromuscular junctions, reducing muscle weakness side effects .
- Pentamethonium Bromide : Shorter chain length reduces potency compared to this compound, limiting its clinical utility .
Adverse Effects
Research Findings and Trends
Comparative pharmacokinetic analyses highlight its slower elimination half-life (t₁/₂ = 6–8 hours) versus hexamethonium (t₁/₂ = 2–3 hours), attributed to iodine’s steric effects .
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